molecular formula C10H15Cl3O3 B5159372 2-tert-butyl-5-hydroxy-2-methyl-5-(trichloromethyl)dihydro-3(2H)-furanone

2-tert-butyl-5-hydroxy-2-methyl-5-(trichloromethyl)dihydro-3(2H)-furanone

Cat. No. B5159372
M. Wt: 289.6 g/mol
InChI Key: SJSIIHVRYUXQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-butyl-5-hydroxy-2-methyl-5-(trichloromethyl)dihydro-3(2H)-furanone, commonly known as TTC, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TTC is a member of the furanone family and is widely used in various fields, including environmental science, food industry, and biomedical research.

Mechanism of Action

TTC exerts its biological effects by inhibiting the production of acyl-homoserine lactones (AHLs), which are signaling molecules involved in bacterial quorum sensing. By disrupting the communication between bacteria, TTC prevents the formation of bacterial biofilms and reduces bacterial virulence. TTC has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
TTC has been shown to have a minimal toxicity profile and is considered safe for use in laboratory experiments. In vitro studies have demonstrated that TTC inhibits bacterial growth and biofilm formation, reduces virulence factor expression, and enhances antibiotic susceptibility. Additionally, TTC has been shown to possess anti-inflammatory properties, which may have therapeutic implications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

TTC is a versatile compound that can be easily synthesized and purified, making it a valuable tool for laboratory experiments. Its unique properties make it an attractive candidate for the development of novel antibacterial agents and anti-inflammatory drugs. However, the use of TTC in laboratory experiments is limited by its solubility in water, which may affect its bioavailability and efficacy.

Future Directions

The potential applications of TTC in various fields of research have yet to be fully explored. Future studies may focus on the development of novel antibacterial agents and anti-inflammatory drugs based on the structure of TTC. Additionally, the use of TTC as a biomarker for bacterial detection in water sources may be further investigated. Further studies may also be conducted to investigate the potential use of TTC in the treatment of inflammatory diseases.

Synthesis Methods

TTC can be synthesized through a multistep process that involves the reaction of 2-methyl-2-butanol with trichloromethyl chloroformate, followed by the addition of sodium hydroxide and hydrochloric acid. The resulting product is then subjected to acidic hydrolysis to obtain TTC. The synthesis of TTC is a complex process that requires careful monitoring of reaction conditions and purification steps to obtain a high yield of pure product.

Scientific Research Applications

TTC has been extensively studied for its various applications in scientific research. In environmental science, TTC is used as a biomarker to detect the presence of bacteria in water sources. In food industry, TTC is used as a flavoring agent due to its fruity aroma. In biomedical research, TTC has been shown to possess anti-quorum sensing properties, which makes it a potential candidate for the development of novel antibacterial agents. Additionally, TTC has been used as a tool to study the role of quorum sensing in bacterial communication and biofilm formation.

properties

IUPAC Name

2-tert-butyl-5-hydroxy-2-methyl-5-(trichloromethyl)oxolan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl3O3/c1-7(2,3)8(4)6(14)5-9(15,16-8)10(11,12)13/h15H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSIIHVRYUXQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)CC(O1)(C(Cl)(Cl)Cl)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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